Synthetic Destination Determinism: Triticonazole Intermediate vs. Metconazole Intermediate — Molecular Formula and Oxidation State Comparison
The target compound (CAS 164058-20-2) and its closest structural analog 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone (CAS 115851-28-0) are assigned to mutually exclusive synthetic pathways by patent literature. The target compound is the documented intermediate for triticonazole (Patent CN104130117A) [1], whereas the saturated analog is the documented key intermediate for metconazole (Patent AT-E266629-T1) [2]. This divergence originates from the oxidation state at C5: the target retains an sp²-hybridized benzylidene carbon (C₁₄H₁₅ClO, MW 234.72, one degree of unsaturation from the exocyclic double bond), while the comparator possesses an sp³-hybridized benzyl carbon (C₁₄H₁₇ClO, MW 236.74, fully saturated side-chain). The metconazole synthesis patent (CN114230531A) explicitly describes a benzylidene-to-benzyl reduction step, confirming that the saturated comparator is generated downstream from a benzylidene precursor and is not interchangeable with the benzylidene intermediate destined for triticonazole [3].
| Evidence Dimension | Synthetic pathway destination and molecular oxidation state |
|---|---|
| Target Compound Data | Molecular formula C₁₄H₁₅ClO; MW 234.72; benzylidene (sp² C=C) at C5; designated triticonazole intermediate per CN104130117A |
| Comparator Or Baseline | 5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone (CAS 115851-28-0); molecular formula C₁₄H₁₇ClO; MW 236.74; benzyl (sp³ C–C) at C5; designated metconazole intermediate per AT-E266629-T1 |
| Quantified Difference | Δ molecular formula: 2 hydrogen atoms; Δ molecular weight: 2.02 g/mol; Δ unsaturation: loss of one double bond equivalent; Δ synthetic destination: triticonazole vs. metconazole |
| Conditions | Comparison based on patent claims and chemical structure analysis; synthetic pathway context as described in cited patents |
Why This Matters
For procurement specification, ordering the saturated analog (CAS 115851-28-0) in place of the benzylidene target would route the entire downstream synthesis toward metconazole rather than triticonazole, representing a critical off-target synthetic outcome with full batch rejection implications.
- [1] JIANGSU SEVENCONTINENT GREEN CHEM CO LTD. Preparation method for triticonazole intermediate 5-(4-chlorobenzylidene)-2,2-dimethylcyclopentanone. Chinese Patent CN104130117A, 2014-11-05. View Source
- [2] BASF AG. Method for producing 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanones and intermediate thereof. Patent AT-E266629-T1, priority 2000-06-12. View Source
- [3] Synthesis method of metconazole. Chinese Patent CN114230531A, filed 2021-11-29. Describes benzylidene intermediate formation followed by reduction to benzyl derivative. View Source
